molecular formula C12H14O3 B1281569 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 13229-59-9

6-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B1281569
Key on ui cas rn: 13229-59-9
M. Wt: 206.24 g/mol
InChI Key: ZCZUDOBLRMXOGV-UHFFFAOYSA-N
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Patent
US05641789

Procedure details

A mixture of 48.9 g (0.294 mole) 2-hydroxy-5-methoxyacetophenone, 32 mL (0.441 mole) acetone and 12 mL (0.147 mmole) pyrrolidine in 300 mL toluene was stirred at room temperature for 3 hours, then refluxed over a Dean-Stark trap for 3 hours. An additional 32 mL (0.441 mole) acetone and 12 mL (0.147 mole) pyrrolidine was added and the mixture again refluxed over the Dean-Stark trap for 18 hours. The mixture was concentrated, poured into water, basified, and extracted with ether. The ether extract was, washed with 1N KOH, water and brine and then dried (MgSO4) and concentrated to give an oil. Flash chromatography on silica gel with 20% ethyl acetate in hexanes afforded a solid. Recrystallization from ether/hexanes yielded 32.0 g (53%) of pure product. mp 71°-73° C. Analysis calculated for C12H14O3 : C, 69.89; H, 6.84. Found: C, 69.85; H, 7.08.
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
catalyst
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[OH:12])=[O:3].[CH3:13][C:14]([CH3:16])=O.N1CCCC1.C(OCC)(=O)C>C1(C)C=CC=CC=1.N1CCCC1>[CH3:11][O:10][C:8]1[CH:9]=[C:4]2[C:5](=[CH:6][CH:7]=1)[O:12][C:14]([CH3:16])([CH3:13])[CH2:1][C:2]2=[O:3]

Inputs

Step One
Name
Quantity
48.9 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)OC)O
Name
Quantity
32 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
12 mL
Type
catalyst
Smiles
N1CCCC1
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
12 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed over a Dean-Stark trap for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture again refluxed over the Dean-Stark trap for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
washed with 1N KOH, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2C(CC(OC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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